8-Bromo-5-chloroquinoline
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Overview
Description
8-Bromo-5-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound
Mechanism of Action
Target of Action
Quinoline derivatives, to which 8-bromo-5-chloroquinoline belongs, are known to have a wide range of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways, often related to their targets .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial, antimalarial, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling, a common reaction involving quinoline derivatives, is known to be influenced by the choice of boron reagents, which can be tailored for specific reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 5-chloroquinoline with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-chloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline derivatives.
Scientific Research Applications
8-Bromo-5-chloroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Chloroquinoline: Lacks the bromine atom at the 8-position, resulting in different chemical properties and reactivity.
8-Bromoquinoline: Lacks the chlorine atom at the 5-position, leading to variations in its biological activity and applications.
Quinoline: The parent compound without any halogen substitutions, used as a starting material for various derivatives.
Uniqueness: 8-Bromo-5-chloroquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and potential as a versatile intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
8-bromo-5-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHRBFTAKZOLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561535 |
Source
|
Record name | 8-Bromo-5-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1154741-20-4 |
Source
|
Record name | 8-Bromo-5-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromo-5-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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